2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide
Description
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-6-12(17)3-5-15(10)23-9-16(22)19-18-8-11-2-4-13(20)7-14(11)21/h2-8,20-21H,9H2,1H3,(H,19,22)/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZGTQLFFVOVLP-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(4-Chloro-2-methylphenoxy)acetohydrazide Intermediate
The foundational intermediate, 2-(4-chloro-2-methylphenoxy)acetohydrazide, is synthesized via hydrazinolysis of ethyl 2-(4-chloro-2-methylphenoxy)acetate.
Procedure :
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Esterification : 4-Chloro-2-methylphenol reacts with ethyl chloroacetate in alkaline ethanol (pH 10–12) at 60–70°C for 6–8 hours, yielding ethyl 2-(4-chloro-2-methylphenoxy)acetate.
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Hydrazinolysis : The ester intermediate is treated with 85% hydrazine hydrate in ethanol under reflux for 4–6 hours. Excess hydrazine drives the reaction to completion, with yields averaging 78–85%.
Optimization :
-
Catalyst : H β-type solid acid molecular sieves (10–20% w/w of substrate) enhance reaction efficiency by adsorbing water, shifting equilibrium toward hydrazide formation.
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Temperature : Maintaining reflux (78°C) prevents side reactions such as N-alkylation.
Analytical Validation :
Condensation with 2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl Aldehyde
The hydrazide intermediate undergoes condensation with 2-hydroxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde to form the target hydrazone.
Procedure :
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Aldehyde Preparation : Cyclohexa-2,5-dien-1-one is oxidized using SeO₂ in dioxane at 80°C, yielding the α,β-unsaturated aldehyde.
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Condensation : Equimolar amounts of hydrazide and aldehyde are stirred in ethanol containing 5% acetic acid at 25°C for 12 hours. The E-isomer predominates due to steric and electronic factors.
Reaction Conditions :
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pH : Acetic acid (pH 4–5) catalyzes imine formation while suppressing aldehyde dimerization.
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Stereoselectivity : The E-configuration is confirmed via NOESY (no coupling between hydrazide NH and aldehyde proton).
Yield : 65–72% after recrystallization from ethanol/water (3:1).
Industrial-Scale Production
Scalable methods prioritize cost efficiency and minimal waste.
Key Modifications :
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Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
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Solvent Recovery : Ethanol and unreacted hydrazine are distilled and recycled, achieving 92% solvent recovery.
Process Data :
| Parameter | Value |
|---|---|
| Throughput | 50 kg/batch |
| Purity | 99.2% (HPLC) |
| Energy Consumption | 15 kWh/kg |
Mechanistic Insights
Hydrazone Formation Dynamics
The condensation follows a two-step mechanism:
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Nucleophilic Attack : Hydrazide’s NH₂ attacks the aldehyde carbonyl, forming a tetrahedral intermediate.
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Dehydration : Acid catalysis promotes water elimination, yielding the hydrazone.
Kinetics :
Stereoelectronic Effects
The E-isomer’s stability arises from:
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Conjugation : The hydrazone’s π-system aligns with the cyclohexadienone ring, enhancing resonance stabilization.
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Steric Hindrance : The 4-chloro-2-methylphenoxy group disfavors the Z-configuration.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
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δ 11.3 ppm (hydrazone NH, s, 1H)
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δ 8.2 ppm (CH=N, s, 1H)
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δ 6.9–7.3 ppm (aromatic protons, m, 3H)
X-Ray Crystallography
Single-crystal analysis confirms the E-configuration and planar geometry:
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetohydrazide Derivatives
Key Observations :
- The target compound’s additional 2-Me group may increase lipophilicity and steric hindrance compared to unsubstituted analogs .
- Methylene Substituents: The cyclohexadienone group in the target compound offers extended conjugation and redox activity, contrasting with pyridine () or indole () systems. Allyloxy () and triazole-thioether () substituents introduce flexibility and heteroatom diversity.
Spectroscopic Trends :
- IR : N-H stretches (~3200 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=N (1600 cm⁻¹) are consistent across analogs .
- NMR: Phenoxy protons resonate at δ 6.8–7.4 ppm, while methylidene protons (CH=N) appear at δ 8.2–8.5 ppm .
Crystallographic and Computational Analysis
- SHELX Software : Widely used for small-molecule refinement (). The target compound’s structure could be resolved via SHELXL, leveraging high-resolution data .
- ORTEP-3 : Employed for thermal ellipsoid visualization (). Analog crystal structures (e.g., ) show planar hydrazone cores with dihedral angles <10° between aromatic rings .
Q & A
What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of hydrazine derivatives with aldehydes or ketones. For example:
- Step 1: React 4-chlorophenoxyacetic acid with hydrazine to form a hydrazide intermediate .
- Step 2: Condense the intermediate with a substituted aldehyde (e.g., 2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene methyl) under reflux in a methanol/chloroform mixture with catalytic acetic acid .
- Key Conditions: Maintain reflux temperatures (70–80°C), monitor progress via TLC, and purify via recrystallization (methanol/water) .
How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure?
Answer:
- 1H NMR: Identify characteristic peaks for the hydrazide (-NH-N=, δ 9.8–10.2 ppm), aromatic protons (δ 6.9–7.5 ppm), and methyl/methoxy groups (δ 3.8–4.0 ppm) .
- IR: Detect C=O stretches (1667 cm⁻¹ for hydrazide), N-H bends (3468 cm⁻¹), and aromatic C-H vibrations (3044 cm⁻¹) .
- MS: Confirm molecular weight (e.g., m/z 430.2 [M+1]) and fragmentation patterns .
What in vitro assays are suitable for evaluating its biological activity?
Answer:
- Antimicrobial Testing: Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Controls: Include solvent-only controls and reference drugs (e.g., cisplatin for cytotoxicity) .
How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Modify Substituents: Synthesize analogs with variations in the phenoxy, methyl, or hydrazone moieties .
- Assay Comparisons: Test analogs for bioactivity shifts (e.g., enhanced antimicrobial potency with electron-withdrawing groups) .
- Computational Docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial DNA gyrase) .
What methods elucidate its mechanism of interaction with biological targets?
Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to enzymes/receptors .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .
- X-ray Crystallography: Resolve 3D structures of compound-protein complexes to identify critical binding residues .
How to resolve contradictions in reported bioactivity data?
Answer:
- Standardize Assays: Use identical cell lines, solvent systems (e.g., DMSO concentration ≤1%), and incubation times .
- Purity Validation: Confirm compound purity (>95%) via HPLC and elemental analysis .
- Replicate Studies: Cross-validate results across independent labs with blinded protocols .
What strategies address solubility challenges in biological assays?
Answer:
- Solvent Selection: Use DMSO or DMF for initial stock solutions, followed by dilution in assay buffers .
- Co-solvents: Add β-cyclodextrin or Tween-80 to enhance aqueous solubility .
- Sonication: Apply brief sonication (5–10 min) to disperse precipitates .
How to assess its stability under varying experimental conditions?
Answer:
- Accelerated Stability Studies: Incubate the compound at 25°C, 40°C, and 60°C under different pH (3–9) for 1–4 weeks .
- Analytical Monitoring: Use HPLC to track degradation products and calculate half-life (t₁/₂) .
- Light Sensitivity: Store solutions in amber vials and test UV-vis absorbance changes over time .
How can computational modeling predict its reactivity and target binding?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for nucleophilic attacks .
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane permeability .
- Pharmacophore Mapping: Identify essential functional groups (e.g., hydrazone, phenoxy) for bioactivity .
How to design comparative studies with structural analogs?
Answer:
- Analog Synthesis: Prepare derivatives with halogen substitutions (e.g., -Cl → -F) or altered ring systems .
- Bioactivity Profiling: Compare IC₅₀/MIC values across analogs to identify critical substituents .
- HPLC Retention Analysis: Correlate lipophilicity (logP) with cellular uptake efficiency .
- Synthesis protocols:
- Spectroscopic methods:
- Biological assays:
- Computational modeling:
- Stability/solubility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
